Cas no 2172634-63-6 (2-methyl-4-{(3-methylfuran-2-yl)methylsulfanyl}but-2-enoic acid)
L'acido 2-metil-4-{(3-metilfuran-2-il)metilsolfanil}but-2-enoico è un composto organico solforato caratterizzato da una struttura ibrida furanica e alifatica. La presenza del gruppo tioetere legato al nucleo furanico lo rende particolarmente interessante per applicazioni in sintesi fine, dove agisce come intermedio versatile. La doppia legatura in posizione 2-enoica conferisce reattività selettiva, utile in reazioni di coniugazione. Il gruppo metilico in posizione 3 del furano aumenta la stabilità sterica, mentre la funzionalità acida carbossilica ne facilita la derivatizzazione. Questo composto mostra potenziale come building block per lo sviluppo di molecole bioattive, grazie alla sua capacità di modulare proprietà fisico-chimiche e farmacocinetiche. La sua architettura molecolare lo rende adatto per studi di drug design, in particolare per target con siti di legame idrofobici.
2172634-63-6 structure
Product Name:2-methyl-4-{(3-methylfuran-2-yl)methylsulfanyl}but-2-enoic acid
Numero CAS:2172634-63-6
MF:C11H14O3S
MW:226.292062282562
CID:6100061
PubChem ID:165508606
Update Time:2025-10-31
2-methyl-4-{(3-methylfuran-2-yl)methylsulfanyl}but-2-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
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- 2-methyl-4-{(3-methylfuran-2-yl)methylsulfanyl}but-2-enoic acid
- 2172634-63-6
- EN300-1290414
- 2-methyl-4-{[(3-methylfuran-2-yl)methyl]sulfanyl}but-2-enoic acid
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- Inchi: 1S/C11H14O3S/c1-8-3-5-14-10(8)7-15-6-4-9(2)11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)/b9-4+
- Chiave InChI: CQFRCJOCEOXJFS-RUDMXATFSA-N
- Sorrisi: S(C/C=C(/C(=O)O)\C)CC1=C(C)C=CO1
Proprietà calcolate
- Massa esatta: 226.06636548g/mol
- Massa monoisotopica: 226.06636548g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 75.7Ų
2-methyl-4-{(3-methylfuran-2-yl)methylsulfanyl}but-2-enoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1290414-1.0g |
2-methyl-4-{[(3-methylfuran-2-yl)methyl]sulfanyl}but-2-enoic acid |
2172634-63-6 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1290414-50mg |
2-methyl-4-{[(3-methylfuran-2-yl)methyl]sulfanyl}but-2-enoic acid |
2172634-63-6 | 50mg |
$827.0 | 2023-10-01 | ||
| Enamine | EN300-1290414-100mg |
2-methyl-4-{[(3-methylfuran-2-yl)methyl]sulfanyl}but-2-enoic acid |
2172634-63-6 | 100mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1290414-250mg |
2-methyl-4-{[(3-methylfuran-2-yl)methyl]sulfanyl}but-2-enoic acid |
2172634-63-6 | 250mg |
$906.0 | 2023-10-01 | ||
| Enamine | EN300-1290414-500mg |
2-methyl-4-{[(3-methylfuran-2-yl)methyl]sulfanyl}but-2-enoic acid |
2172634-63-6 | 500mg |
$946.0 | 2023-10-01 | ||
| Enamine | EN300-1290414-1000mg |
2-methyl-4-{[(3-methylfuran-2-yl)methyl]sulfanyl}but-2-enoic acid |
2172634-63-6 | 1000mg |
$986.0 | 2023-10-01 | ||
| Enamine | EN300-1290414-2500mg |
2-methyl-4-{[(3-methylfuran-2-yl)methyl]sulfanyl}but-2-enoic acid |
2172634-63-6 | 2500mg |
$1931.0 | 2023-10-01 | ||
| Enamine | EN300-1290414-5000mg |
2-methyl-4-{[(3-methylfuran-2-yl)methyl]sulfanyl}but-2-enoic acid |
2172634-63-6 | 5000mg |
$2858.0 | 2023-10-01 | ||
| Enamine | EN300-1290414-10000mg |
2-methyl-4-{[(3-methylfuran-2-yl)methyl]sulfanyl}but-2-enoic acid |
2172634-63-6 | 10000mg |
$4236.0 | 2023-10-01 |
2-methyl-4-{(3-methylfuran-2-yl)methylsulfanyl}but-2-enoic acid Letteratura correlata
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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